molecular formula C24H26N6O B2600817 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1251610-09-9

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2600817
CAS No.: 1251610-09-9
M. Wt: 414.513
InChI Key: PCANANBJDAQYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in several disease pathways. The primary research value of this compound lies in its application as a potent DYRK1A inhibitor for the treatment of neurodegenerative disorders and type 2 diabetes . By inhibiting DYRK1A, researchers can investigate its critical role in neuronal development and central nervous system function , with direct relevance to Down syndrome and Alzheimer's disease pathology. Furthermore, DYRK1A inhibition influences beta-cell proliferation and function, making this compound a valuable tool for exploring novel therapeutic strategies for diabetes. Its well-defined mechanism of action and high selectivity provide researchers with a reliable means to dissect DYRK1A-mediated signaling cascades in models of neurodegeneration, diabetes, and even cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-19(14-25-29(17)18-10-6-5-7-11-18)23(31)28-15-20-21(16-28)26-30(24(2,3)4)22(20)27-12-8-9-13-27/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANANBJDAQYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4=C(N(N=C4C3)C(C)(C)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , also known by its CAS number 1251610-09-9, is a complex organic molecule belonging to the class of pyrazole derivatives. This compound exhibits a unique structural arrangement characterized by multiple heterocycles, specifically pyrrolo[3,4-c]pyrazole and pyrazole rings. The biological activities of such compounds have garnered interest due to their potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C24H26N6OC_{24}H_{26}N_{6}O with a molecular weight of approximately 414.513 g/mol. The structure features:

  • Fused heterocycles : Pyrrolo[3,4-c]pyrazole and pyrazole.
  • Substituents : A tert-butyl group and a methyl group on the phenyl ring.

Overview of Biological Activities

Compounds within the pyrazole class are known for their diverse biological activities. The specific biological activities of This compound are still under investigation; however, similar compounds exhibit various pharmacological effects such as:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial

The unique structural features of this compound suggest several mechanisms through which it may exert biological effects:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Compounds may interact with specific receptors influencing cellular signaling pathways.
  • DNA Interaction : Some derivatives can intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

A study on related pyrazole derivatives demonstrated significant anticancer activity against various cell lines. For instance, compounds with similar structural motifs exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives can reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial properties. For example, modifications to the pyrazole ring structure have led to enhanced activity against bacterial strains .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activities
1-Methyl-3-(4-fluorophenyl)pyrazoleStructureAnticancer
3-(tert-butyl)-5-methylpyrazoleStructureAnti-inflammatory
1-(4-fluorophenyl)-5-methylpyrazoleStructureAntimicrobial

This table summarizes some related compounds that share structural similarities and exhibit notable biological activities.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study evaluated the cytotoxic effects of related pyrazole compounds on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, with several studies highlighting their effectiveness against a range of bacterial and fungal pathogens. The compound's structure allows for interactions with microbial enzymes or DNA.

Case Study:
A recent investigation assessed the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrazole ring significantly enhanced antibacterial potency.

Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds with anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions.

Case Study:
In vitro studies demonstrated that certain pyrazole derivatives reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in activated macrophages, suggesting their potential use in managing inflammatory diseases.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Key synthetic routes include:

  • Formation of Pyrrolo-Pyrazole Framework: This involves cyclization reactions between pyrrole derivatives and pyrazoles.
  • Functionalization: The introduction of tert-butyl and phenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions enhances biological activity.

Synthetic Route Overview

StepReaction TypeKey Reagents
CyclizationCyclizationPyrrole derivatives
Electrophilic SubstitutionElectrophilic Aromatic Substitutiontert-butyl halides

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound shares structural motifs with several analogs documented in the literature:

Compound Core Structure Key Substituents Molecular Weight (MS Data)
Target Compound Pyrrolo[3,4-c]pyrazole tert-Butyl, 1H-pyrrol-1-yl, 5-methyl-1-phenyl-pyrazole Not reported
(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d]triazole-5-carbonyl)pyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrrole tert-Butyl, 1H-benzo[d]triazole-5-carbonyl 358.5 [M + H]+
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanones (7a, 7b) Pyrazole-thiophene Amino, hydroxy, cyano (7a); ethyl carboxylate (7b) Not reported
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (5) Hydroxypyrazole-β-diketone Phenyl, hydroxy, β-diketone Not reported

Key Observations :

  • The 1H-pyrrol-1-yl substituent in the target compound differs from the benzo-triazole group in compound 26, which may alter π-π stacking interactions in biological targets .
  • Compared to thiophene-based methanones (7a, 7b), the target’s pyrazole-phenyl group increases aromaticity, possibly affecting solubility and bioavailability .

Physicochemical and Spectral Properties

  • NMR Profiles : The target compound’s 1H NMR would likely show resonances for the tert-butyl group (δ ~1.49 ppm, singlet) and aromatic protons (δ ~7.0–8.0 ppm), similar to compound 26 in . However, the absence of a benzo-triazole moiety may simplify splitting patterns.
  • Mass Spectrometry : While the target’s molecular weight is unreported, analogs like compound 27 (MS: 256.5 [M–H]–) suggest that electron-rich substituents (e.g., pyrrole) could influence ionization efficiency .

Q & A

Q. How does the 1H-pyrrol-1-yl substituent affect the compound’s electronic profile and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. Compare with electrochemical data (cyclic voltammetry) to quantify HOMO-LUMO gaps. Substituent removal/alteration (e.g., pyrazole vs. pyrrole) can isolate electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.